1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride
Overview
Description
1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H18ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a methoxy group and a nitro group on the phenyl ring, along with a methyl group on the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the reaction of 1-(3-Methoxy-4-nitrophenyl)piperazine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-(3-Methoxy-4-nitrophenyl)-3-methylpiperazine hydrochloride is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring, along with a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-3-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-9-8-14(6-5-13-9)10-3-4-11(15(16)17)12(7-10)18-2;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHBXXDYNHCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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